3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid
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Overview
Description
3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of difluoromethylated intermediates, which are subjected to cyclization reactions to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from readily available starting materials. The process includes steps such as halogenation, cyclization, and functional group transformations to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl-imidazo[1,2-a]pyrazine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate protein functions, leading to its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrazole: Features a pyrazole ring and exhibits different biological activities.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and is used in different medicinal applications.
Uniqueness
3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
3-(difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-1-12-6-2-11-4(8(14)15)3-13(5)6/h1-3,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFDNAHUJSOSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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